molecular formula C16H14O3 B14388019 (2-Ethenylphenyl)methyl 4-hydroxybenzoate CAS No. 89437-06-9

(2-Ethenylphenyl)methyl 4-hydroxybenzoate

Cat. No.: B14388019
CAS No.: 89437-06-9
M. Wt: 254.28 g/mol
InChI Key: BULCDBZGDCJQQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Ethenylphenyl)methyl 4-hydroxybenzoate is an organic compound that belongs to the class of esters It is formed by the esterification of 4-hydroxybenzoic acid with (2-ethenylphenyl)methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-ethenylphenyl)methyl 4-hydroxybenzoate typically involves the esterification reaction between 4-hydroxybenzoic acid and (2-ethenylphenyl)methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(2-Ethenylphenyl)methyl 4-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(2-Ethenylphenyl)methyl 4-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (2-ethenylphenyl)methyl 4-hydroxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: A precursor to (2-ethenylphenyl)methyl 4-hydroxybenzoate, known for its use in the synthesis of parabens.

    2-Hydroxybenzoic acid (Salicylic acid): An isomer of 4-hydroxybenzoic acid, widely used in the pharmaceutical industry.

    3-Hydroxybenzoic acid: Another isomer with different chemical properties and applications.

Uniqueness

This compound is unique due to its specific ester structure, which imparts distinct chemical and biological properties

Properties

CAS No.

89437-06-9

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

(2-ethenylphenyl)methyl 4-hydroxybenzoate

InChI

InChI=1S/C16H14O3/c1-2-12-5-3-4-6-14(12)11-19-16(18)13-7-9-15(17)10-8-13/h2-10,17H,1,11H2

InChI Key

BULCDBZGDCJQQC-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1COC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.